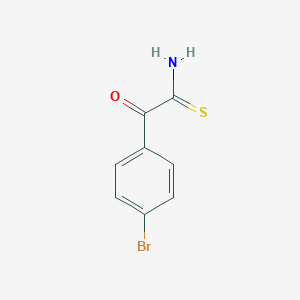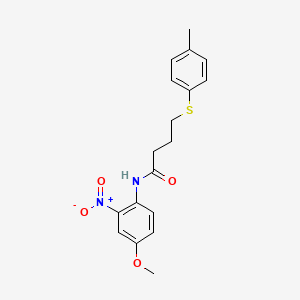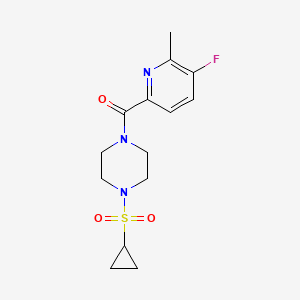![molecular formula C13H20N6O2S B2392809 N-(2-(4-(pipéridin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)éthyl)méthanesulfonamide CAS No. 1210778-53-2](/img/structure/B2392809.png)
N-(2-(4-(pipéridin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)éthyl)méthanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide is a synthetic organic compound that has garnered attention for its potential applications in various scientific fields. This complex molecule contains multiple functional groups, including a piperidine ring, a pyrazolo[3,4-d]pyrimidine core, and a methanesulfonamide moiety, contributing to its unique chemical behavior and biological activities.
Applications De Recherche Scientifique
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide finds applications in several scientific disciplines:
Chemistry: As a versatile intermediate for synthesizing complex molecules.
Biology: In cell signaling studies due to its potential interaction with biological targets.
Medicine: As a candidate for drug development, particularly in targeting kinase enzymes.
Industry: In the development of new materials and catalysts.
Mécanisme D'action
Target of Action
Piperidine derivatives, which this compound is a part of, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s known that piperidine derivatives can exhibit a wide variety of biological activities .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions The synthesis of N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide typically involves multi-step reactions starting from commercially available precursors. One common route is the condensation of 4-(piperidin-1-yl)pyrazolo[3,4-d]pyrimidine with an appropriate sulfonylating agent under basic conditions to form the desired sulfonamide derivative.
Key reaction steps often include:
Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization reactions.
Functionalization of the core with the piperidine ring through nucleophilic substitution.
Introduction of the methanesulfonamide group via sulfonylation.
Industrial Production Methods While detailed industrial production methods are often proprietary, they generally scale up laboratory synthesis protocols. The focus is on optimizing reaction yields, ensuring reproducibility, and minimizing by-products through precise control of reaction parameters like temperature, solvent selection, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide undergoes several chemical reactions including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like hydrogen peroxide or organic peroxides under acidic or basic conditions.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles or electrophiles in the presence of a catalyst or under thermal conditions.
Major Products The major products vary depending on the nature of the starting materials and reaction conditions, often resulting in derivatives with modified functional groups that maintain the core structure of the compound.
Comparaison Avec Des Composés Similaires
Compared to similar pyrazolo[3,4-d]pyrimidine derivatives, N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide stands out due to its unique combination of a piperidine ring and a methanesulfonamide group, which impart distinctive physicochemical properties and biological activity.
Similar compounds include:
4-(piperidin-1-yl)pyrazolo[3,4-d]pyrimidine derivatives
Other sulfonamide-substituted pyrazolo[3,4-d]pyrimidines
Conclusion
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide is a compound of significant interest due to its complex structure and wide range of potential applications. Its synthesis, reactivity, and unique properties make it a valuable subject for ongoing research in various scientific fields.
Propriétés
IUPAC Name |
N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O2S/c1-22(20,21)17-5-8-19-13-11(9-16-19)12(14-10-15-13)18-6-3-2-4-7-18/h9-10,17H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOOSKCMZBFBQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2392734.png)





![3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2392745.png)
![2,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2392746.png)

![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2392749.png)
